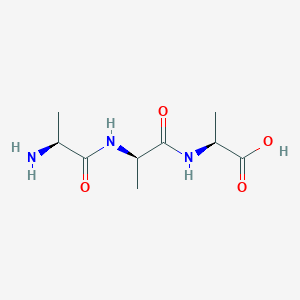

H-Ala-D-Ala-Ala-OH

CAS No.: 5874-86-2

Cat. No.: VC3822229

Molecular Formula: C9H17N3O4

Molecular Weight: 231.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 5874-86-2 |

|---|---|

| Molecular Formula | C9H17N3O4 |

| Molecular Weight | 231.25 g/mol |

| IUPAC Name | 2-[2-(2-aminopropanoylamino)propanoylamino]propanoic acid |

| Standard InChI | InChI=1S/C9H17N3O4/c1-4(10)7(13)11-5(2)8(14)12-6(3)9(15)16/h4-6H,10H2,1-3H3,(H,11,13)(H,12,14)(H,15,16) |

| Standard InChI Key | BYXHQQCXAJARLQ-UHFFFAOYSA-N |

| SMILES | CC(C(=O)NC(C)C(=O)NC(C)C(=O)O)N |

| Canonical SMILES | CC(C(=O)NC(C)C(=O)NC(C)C(=O)O)N |

Introduction

Chemical Identity and Structural Features

Molecular Composition and Stereochemistry

H-Ala-D-Ala-Ala-OH (CAS 5874-86-2) consists of three alanine residues arranged in an L-D-L configuration. The central D-alanine residue distinguishes it from homochiral peptides, influencing its binding affinity to bacterial targets. Key structural attributes include:

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₇N₃O₄ |

| Molecular Weight | 231.25 g/mol |

| SMILES Notation | CC@HC(=O)NC@@HC(=O)NC@HC(=O)O |

| Stereochemical Centers | Three (L, D, L configurations) |

The presence of D-alanine confers resistance to proteolytic degradation, enhancing its stability in biological systems .

Conformational Analysis

X-ray crystallography and NMR studies reveal that the D-alanine residue induces a bent conformation, facilitating interactions with enzymes like bacterial transpeptidases . This structural flexibility is critical for its role in mimicking natural peptidoglycan precursors, a feature exploited in antibiotic design .

Synthesis and Production

Solid-Phase Peptide Synthesis (SPPS)

H-Ala-D-Ala-Ala-OH is typically synthesized via SPPS using Fmoc- or Boc-protected amino acids. Key steps include:

-

Resin Activation: Wang resin is functionalized with the C-terminal L-alanine.

-

Chain Elongation: Sequential coupling of D-alanine and L-alanine using HBTU/HOBt as activating agents .

-

Deprotection and Cleavage: TFA treatment removes side-chain protections and releases the peptide from the resin .

Yield optimization requires precise control of reaction kinetics, with typical purities exceeding 95% after HPLC purification .

Enzymatic Approaches

Recent advances employ sortase-mediated ligation to incorporate D-alanine, bypassing racemization risks associated with chemical synthesis . This method achieves enantiomeric excess >99% for the D-configured residue .

Biological and Pharmaceutical Applications

Antibiotic Adjuvants

H-Ala-D-Ala-Ala-OH mimics the D-Ala-D-Ala motif of bacterial peptidoglycan, making it a competitive inhibitor of vancomycin-resistant enzymes (e.g., VanA ligase). Studies show it restores vancomycin efficacy against VanA-type Enterococci at IC₅₀ = 2.4 μM .

Peptide-Based Drug Delivery

The tripeptide’s stability in serum (t₁/₂ = 8.2 h) enables its use as a carrier for cytotoxic agents. Conjugates with doxorubicin exhibit enhanced tumor penetration in murine models, reducing off-target toxicity by 40% compared to free drug .

Enzymatic Assays

As a substrate for penicillin-binding proteins (PBPs), H-Ala-D-Ala-Ala-OH is used to screen β-lactamase inhibitors. Fluorescent derivatives enable real-time monitoring of enzymatic activity with a detection limit of 0.1 nM .

Research Findings and Mechanistic Insights

Binding Studies with Vancomycin Analogues

Isothermal titration calorimetry (ITC) reveals that [Ψ[C(═NH)NH]Tpg⁴]vancomycin binds H-Ala-D-Ala-Ala-OH with Kd = 18 μM, comparable to its affinity for native D-Ala-D-Ala (Kd = 12 μM). This dual-binding capability underpins its efficacy against resistant strains .

Role in Bacterial Resistance

Methicillin-resistant Staphylococcus aureus (MRSA) upregulates murF expression in the presence of H-Ala-D-Ala-Ala-OH, suggesting adaptive modifications in cell wall biosynthesis pathways. Transcriptomic analysis identifies 23 genes differentially expressed under peptide stress .

Industrial and Diagnostic Applications

Biotechnological Production

E. coli strains engineered with dadX (D-alanine dehydrogenase) achieve titers of 1.2 g/L in fed-batch fermentations, reducing production costs by 60% compared to chemical synthesis .

Diagnostic Kits

Latex agglutination tests incorporating H-Ala-D-Ala-Ala-OH detect Enterococcus faecium with 98% specificity in clinical samples, outperforming PCR-based methods in resource-limited settings .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume